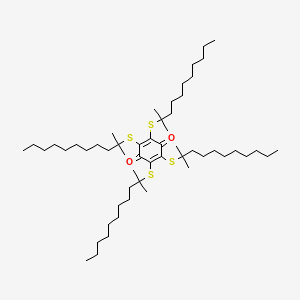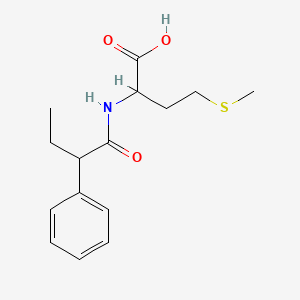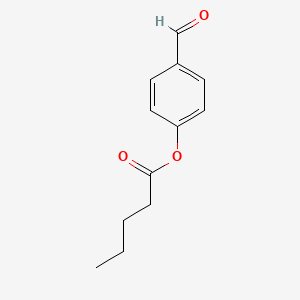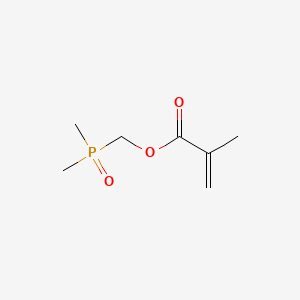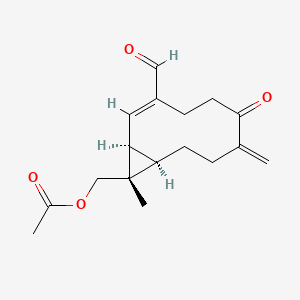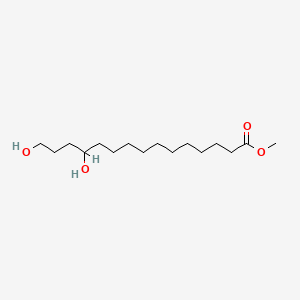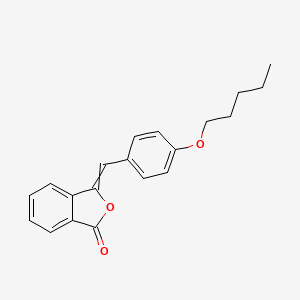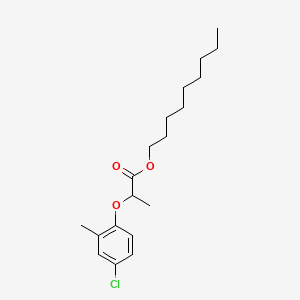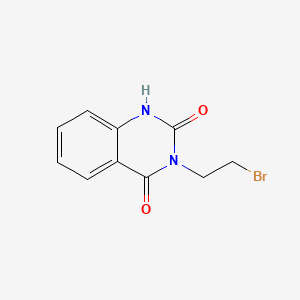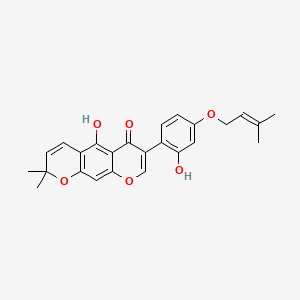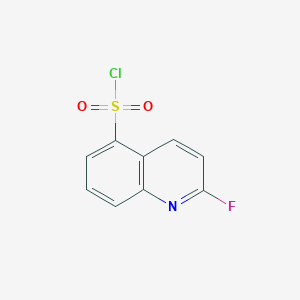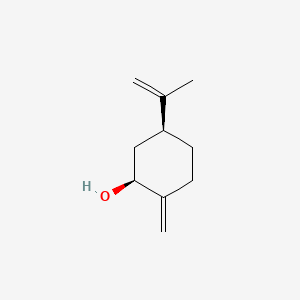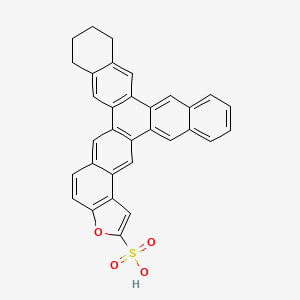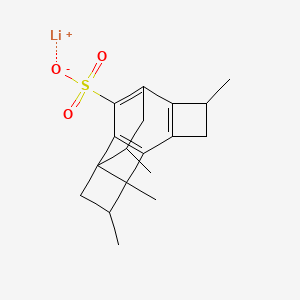
5-((2-Aminocyclohexyl)methyl)-o-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexylamine moiety attached to a methyl-substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Aminocyclohexyl)methyl)-o-toluidine can be achieved through several methods. One common approach involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia with cyclohexanol . These reactions typically require specific conditions such as elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Applications De Recherche Scientifique
5-((2-Aminocyclohexyl)methyl)-o-toluidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Shares the cyclohexylamine moiety but lacks the methyl-substituted aniline group.
Aniline: Contains the aniline structure but does not have the cyclohexylamine moiety.
Uniqueness
5-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its combined structural features of cyclohexylamine and methyl-substituted aniline. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94166-81-1 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
5-[(2-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h6-7,9,12-13H,2-5,8,15-16H2,1H3 |
Clé InChI |
NUJPGASUAKAPHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2CCCCC2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


